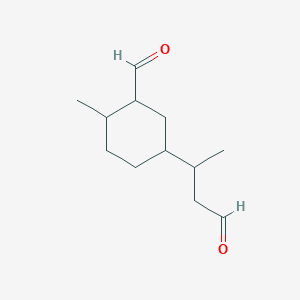
2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group, a butanone group, and an aldehyde group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone with 2-methyl-4-oxobutan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups (both aldehyde and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, in the presence of halogens and a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), catalysts (FeCl₃)
Major Products Formed
Oxidation: 2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carboxylic acid
Reduction: 2-Methyl-5-(4-hydroxybutan-2-yl)cyclohexane-1-methanol
Substitution: Halogenated derivatives of the original compound
Aplicaciones Científicas De Investigación
2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simple cycloalkane with a ketone group.
2-Methylcyclohexanone: A cyclohexanone derivative with a methyl group.
5-(4-Oxobutan-2-yl)cyclohexane-1-carbaldehyde: A similar compound lacking the methyl group.
Uniqueness
2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both a methyl group and a butanone group on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O2/c1-9-3-4-11(7-12(9)8-14)10(2)5-6-13/h6,8-12H,3-5,7H2,1-2H3 |
Clave InChI |
WPTXUPNYRLEFLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C=O)C(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)
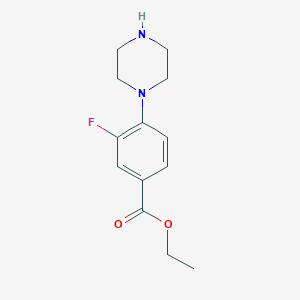
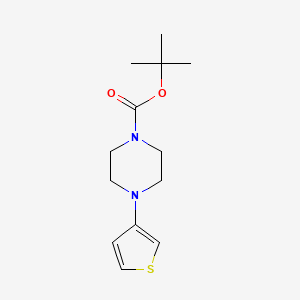


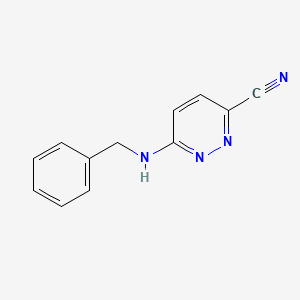
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
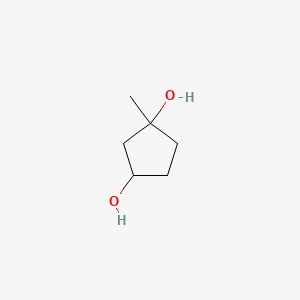
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
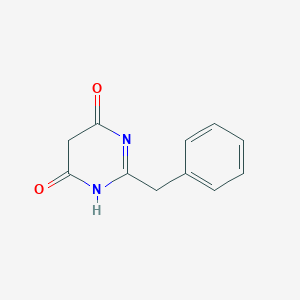


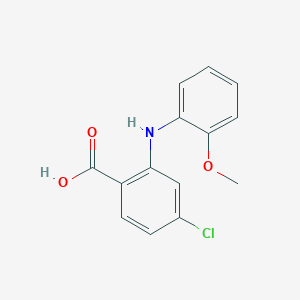
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)
